5,9-Dimethylpentadecane

Description

Contextualization within Branched Alkane Chemistry and Biological Significance

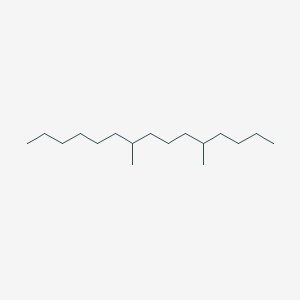

5,9-Dimethylpentadecane is a saturated hydrocarbon belonging to the class of branched alkanes. Its structure consists of a fifteen-carbon chain (pentadecane) with two methyl group substituents at the fifth and ninth carbon positions. This branching imparts specific physical and chemical properties that distinguish it from its straight-chain isomer, n-pentadecane. The presence of two chiral centers at the C5 and C9 positions gives rise to four possible stereoisomers: (5S,9S), (5R,9R), (5S,9R), and (5R,9S).

The primary significance of 5,9-Dimethylpentadecane lies in its role as a semiochemical, specifically a sex pheromone, in various insect species. Pheromones are chemical signals used for communication between members of the same species, and in this case, 5,9-Dimethylpentadecane is a key component of the female-produced sex pheromone blend of the coffee leaf miner moth, Perileucoptera coffeella. researchgate.net This compound is crucial for attracting males for mating, highlighting the precision of chemical communication in the insect world. The biological activity of these pheromones can be highly species-specific and even stereospecific, meaning different stereoisomers can elicit different behavioral responses.

Branched alkanes, like 5,9-Dimethylpentadecane, are common components of insect cuticular hydrocarbons and pheromone blends. Their structural diversity, arising from variations in chain length, and the number and position of methyl branches, allows for a high degree of specificity in chemical signaling. This specificity is vital for reproductive isolation and species recognition. The study of such compounds is therefore central to the field of chemical ecology.

Historical Development of 5,9-Dimethylpentadecane Investigations

The investigation of 5,9-Dimethylpentadecane is intrinsically linked to the study of insect pheromones, a field that gained significant momentum in the mid-20th century. Early research focused on the identification and isolation of these elusive compounds from insect glands.

A significant milestone in the study of 5,9-Dimethylpentadecane was its identification as the major component of the sex pheromone of the coffee leaf miner, Perileucoptera coffeella. This discovery was a crucial step in understanding the chemical ecology of this major agricultural pest. Following its identification, research efforts turned towards the synthesis of 5,9-Dimethylpentadecane and its stereoisomers. researchgate.net

Several synthetic routes have been developed over the years. Early syntheses often focused on producing racemic mixtures, which were then tested for biological activity. For instance, a stereoisomeric mixture of 5,9-dimethylpentadecane was synthesized from β-citronellol. nih.govtandfonline.com Later, more sophisticated methods were developed to synthesize specific stereoisomers, allowing for more detailed studies of structure-activity relationships. These stereoselective syntheses have employed various chiral starting materials and enzymatic reactions to achieve the desired stereochemistry.

The development of analytical techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), has been instrumental in both the initial identification of 5,9-Dimethylpentadecane from natural sources and the verification of synthetic products. These techniques allow for the separation and identification of individual components in complex pheromone blends.

Current Research Landscape and Challenges for 5,9-Dimethylpentadecane

Current research on 5,9-Dimethylpentadecane continues to explore its biological activity and potential applications, particularly in pest management. A major focus is on the synthesis of stereochemically pure isomers to determine the most biologically active configuration for attracting male P. coffeella. researchgate.net While stereoisomeric mixtures have shown effectiveness in field tests, understanding the specific role of each isomer could lead to the development of more potent and selective lures for monitoring and controlling this pest. researchgate.net

One of the primary challenges remains the efficient and cost-effective synthesis of the individual stereoisomers. While several synthetic routes have been established, they can be complex and may not be suitable for large-scale production. nih.gov Researchers are exploring novel synthetic strategies, including the use of ultrasound-assisted reactions to improve yields and reaction times. nih.gov

Another area of active investigation is the biosynthesis of 5,9-Dimethylpentadecane in insects. Understanding the enzymatic pathways responsible for producing this branched alkane could open up new avenues for pest control, for example, by developing inhibitors of these enzymes.

Furthermore, ongoing research is clarifying the role of 5,9-Dimethylpentadecane in the broader context of the pheromone blends of other related insect species. For example, the closely related compound 5,9-dimethylheptadecane (B1145886) has been identified as a sex pheromone in the moth Leucoptera scitella. researchgate.net Comparative studies of the pheromone systems of different Leucoptera species can provide valuable insights into the evolution of chemical communication.

Interactive Data Table: Properties of 5,9-Dimethylpentadecane Stereoisomers

| Property | (5S,9S)-Dimethylpentadecane | (5R,9R)-Dimethylpentadecane | (5S,9R)-Dimethylpentadecane | (5R,9S)-Dimethylpentadecane |

| Molecular Formula | C₁₇H₃₆ | C₁₇H₃₆ | C₁₇H₃₆ | C₁₇H₃₆ |

| Molecular Weight | 240.48 g/mol | 240.48 g/mol | 240.48 g/mol | 240.48 g/mol |

| Chiral Centers | C5, C9 | C5, C9 | C5, C9 | C5, C9 |

| Biological Activity | Attractant for male P. coffeella | Attractant for male P. coffeella | Less is known about its specific activity | Less is known about its specific activity |

Structure

3D Structure

Properties

Molecular Formula |

C17H36 |

|---|---|

Molecular Weight |

240.5 g/mol |

IUPAC Name |

5,9-dimethylpentadecane |

InChI |

InChI=1S/C17H36/c1-5-7-9-10-13-17(4)15-11-14-16(3)12-8-6-2/h16-17H,5-15H2,1-4H3 |

InChI Key |

XTTUZCLEOCTJKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CCCC(C)CCCC |

Synonyms |

5,9-dimethylpentadecane |

Origin of Product |

United States |

Synthetic Methodologies for 5,9 Dimethylpentadecane and Its Stereoisomers

Total Synthesis Approaches for 5,9-Dimethylpentadecane

| Method | Key Reagents | Overall Yield | Reference |

| Unsymmetrical Double Wittig Olefination | 1,3-dibromopropane, 2-octanone, 2-hexanone | 54% | researchgate.net |

| Grignard Coupling | Citronellol, Grignard reagents | 56-58% | mdpi.comnih.gov |

Stereoselective and Enantioselective Synthesis Strategies

The determination of the specific stereoisomer responsible for biological activity has necessitated the development of stereoselective and enantioselective synthetic routes. All four possible stereoisomers of 5,9-dimethylpentadecane have been synthesized to identify the stereochemistry of the natural pheromone. tandfonline.com

Another enantioselective approach utilizes (-)-isopulegol (B1672291) as a chiral starting material. researchgate.netscielo.brresearchgate.netwiley.com This method has been successful in producing three of the stereoisomers of 5,9-dimethylpentadecane. researchgate.netscielo.br The synthesis involves a hydroboration-oxidation of (-)-isopulegol to create a diol, which is then further elaborated through a series of reactions including oxidation, lactonization, and coupling steps to yield the target stereoisomers. researchgate.net

| Chiral Precursor | Synthesized Stereoisomers | Overall Yield | Reference |

| (S)-3-hydroxy-2-methylpropanoic acid | (5S,9S), (5R,9S) | 36%, 38% | tandfonline.com |

| (R)-3-hydroxy-2-methylpropanoic acid | (5S,9R), (5R,9R) | 38%, 34% | tandfonline.com |

| (-)-Isopulegol | (5S,9S), (5R,9S), (5S,9R) | Not specified in detail | researchgate.netscielo.br |

Precursor Utilization in 5,9-Dimethylpentadecane Synthesis

The choice of starting material is crucial in the synthesis of 5,9-dimethylpentadecane, with several natural products and their derivatives serving as effective precursors.

Isopulegol: (-)-Isopulegol is a key chiral precursor for the enantioselective synthesis of three stereoisomers of 5,9-dimethylpentadecane. researchgate.netscielo.brresearchgate.netwiley.com This monoterpene provides a readily available chiral scaffold for building the target molecule.

3-Hydroxy-2-methylpropanoic Acid Derivatives: The methyl esters of both (S)- and (R)-3-hydroxy-2-methylpropanoic acid have been instrumental in the synthesis of all four stereoisomers of 5,9-dimethylpentadecane, allowing for a systematic investigation of the pheromone's stereochemistry. tandfonline.comresearchgate.net

Advanced Synthetic Techniques in 5,9-Dimethylpentadecane Production

To improve efficiency and reaction rates, advanced techniques such as ultrasound-assisted reactions have been incorporated into the synthesis of 5,9-dimethylpentadecane. mdpi.comresearchgate.netresearchgate.netnih.gov

Ultrasound irradiation has been shown to be particularly effective in supporting tosylation and Grignard cross-coupling reactions, which are repeated steps in a six-step synthesis from citronellol. mdpi.comresearchgate.netresearchgate.netnih.gov The application of ultrasound significantly shortens reaction times compared to conventional methods. researchgate.net For example, tosylation reactions that would typically require longer periods can be completed more rapidly under ultrasonic conditions. mdpi.com Similarly, the cross-coupling of tosylates with Grignard reagents is also accelerated. mdpi.comresearchgate.net This technique offers a more efficient and sustainable approach to the synthesis of 5,9-dimethylpentadecane and related branched hydrocarbons. mdpi.comnumberanalytics.com

Mechanistic and Kinetic Studies of 5,9-Dimethylpentadecane Formation Pathways

While specific mechanistic and kinetic studies focused solely on the formation pathways of 5,9-dimethylpentadecane are not extensively detailed in the provided search results, the synthetic routes themselves provide insight into the reaction mechanisms involved. The syntheses rely on well-established organic reactions, and their mechanisms are generally understood.

The Wittig olefination proceeds through the formation of a phosphonium (B103445) ylide, which then reacts with a carbonyl compound to form a betaine (B1666868) intermediate, ultimately leading to an alkene and triphenylphosphine (B44618) oxide. researchgate.net The Grignard coupling reactions involve the formation of an organomagnesium reagent that acts as a nucleophile in a substitution reaction, typically with a tosylate or halide leaving group. mdpi.comresearchgate.net Density functional theory (DFT) studies on related SN2 reactions of organocuprates with alkyl halides provide a theoretical framework for understanding the energetics and geometries of transition states and intermediates in such coupling reactions. acs.org The stereospecificity observed in the enantioselective syntheses, particularly the inversion of configuration at chiral centers, is consistent with an SN2-type mechanism for the key coupling steps. tandfonline.com

Further detailed kinetic analysis of each step in the various synthetic sequences would be necessary to fully elucidate the rate-determining steps and optimize reaction conditions for industrial-scale production.

Analytical and Spectroscopic Characterization of 5,9 Dimethylpentadecane

Chromatographic Separation Techniques for 5,9-Dimethylpentadecane Isomers

Chromatography is fundamental to the analysis of 5,9-dimethylpentadecane, enabling its separation from complex mixtures, such as insect cuticular hydrocarbon profiles, and the resolution of its different isomers. researchgate.netnih.gov

Gas chromatography (GC), frequently coupled with mass spectrometry (GC-MS), is the most common technique for analyzing volatile and semi-volatile hydrocarbons like 5,9-dimethylpentadecane. researchgate.netnih.gov In the context of insect chemical ecology, where this compound often acts as a sex pheromone, GC is used to analyze cuticular extracts. researchgate.netnih.govfaunajournal.com The separation on standard non-polar capillary columns, such as those with a DB-5 or RTX-5MS stationary phase, is primarily based on boiling point and molecular shape. nih.govmdpi.com Branched alkanes generally elute earlier than their linear counterparts of the same carbon number. acs.org

The identification of specific stereoisomers of 5,9-dimethylpentadecane, which is crucial for understanding its biological activity, necessitates the use of enantioselective (chiral) GC columns. bioone.orgresearchgate.netsemanticscholar.org For instance, the separation of stereoisomers of related dimethyl-branched pheromones has been achieved using specialized chiral stationary phases. researchgate.nettandfonline.com Field trials have shown that different stereoisomers of 5,9-dimethylpentadecane, such as (5S,9R)- and (5S,9S)-dimethylpentadecane, can elicit varying levels of attraction in male coffee leafminer moths, highlighting the importance of chiral separation in determining the active configuration. bioone.org

Table 1: GC Parameters for Analysis of Related Hydrocarbons

| Parameter | Value/Description | Reference |

|---|---|---|

| Column Type | Capillary DB-5 or RTX-5MS | nih.govmdpi.com |

| Column Dimensions | 30 m length, 0.25 mm diameter, 0.25 µm film thickness | nih.govmdpi.com |

| Injector Temperature | 290 °C | nih.gov |

| Oven Program | Initial 150 °C, ramp to 320 °C at 5 °C/min | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Chiral Column Example | Chirasil-DEX CB | semanticscholar.org |

While GC is dominant, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, especially for the preparative isolation of individual hydrocarbon components from complex mixtures for further analysis. pnas.org Reverse-phase HPLC (RP-HPLC) using non-aqueous solvent systems can separate hydrocarbons based on chain length, branching, and the presence of unsaturation. pnas.org For instance, a method using a porous graphitic carbon (PGC) stationary phase with a mobile phase gradient has been developed to separate n-alkanes up to C160. researchgate.net Another system using a Hypercarb™ column and n-hexane as the mobile phase can separate alkanes in the C18-C36 range. researchgate.net

For insect cuticular lipids, crude extracts are often first fractionated to separate alkanes from more polar compounds. The alkane fraction can then be treated with molecular sieves to remove straight-chain n-alkanes, leaving a concentrate of branched-chain hydrocarbons. pnas.org This branched fraction can be further purified by RP-HPLC to isolate individual components like 5,9-dimethylpentadecane. pnas.org A key challenge in using HPLC for alkanes is detection, as they lack a chromophore for UV detection. This is overcome by using universal detectors like the Evaporative Light Scattering Detector (ELSD). pnas.org

Mass Spectrometry (MS) for Structural Elucidation of 5,9-Dimethylpentadecane

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of alkanes through analysis of their fragmentation patterns. mdpi.com

Under Electron Ionization (EI) conditions, typically at 70 eV, alkanes undergo extensive fragmentation. ic.ac.uk The molecular ion (M+) peak for long-chain and branched alkanes is often weak or absent due to the high instability of the ionized molecule. ic.ac.ukjove.com Fragmentation preferentially occurs at C-C bonds, particularly at branching points, because this leads to the formation of more stable secondary or tertiary carbocations. ic.ac.ukjove.com

The mass spectrum of 5,9-dimethylpentadecane (C17H36, Molecular Weight: 240.47 g/mol ) would be expected to show characteristic fragment ions resulting from cleavage at the C5 and C9 positions. Cleavage of the bonds adjacent to the methyl-substituted carbons (C5 and C9) would generate stable secondary carbocations. The fragmentation pattern of long-chain alkanes typically features clusters of peaks separated by 14 mass units (CH₂), corresponding to ions of the general formula CₙH₂ₙ₊₁. ic.ac.ukjove.com

Synthetic studies of 5,9-dimethylpentadecane and the related 5,9-dimethylhexadecane (B1234090) have reported their mass spectra. For 5,9-dimethylhexadecane, prominent ions observed include m/z 197, 155, 126, 85, 71, and 57, which are consistent with the fragmentation of a dimethyl-branched alkane structure. mdpi.com

Table 2: General Fragmentation Characteristics of Branched Alkanes in EI-MS

| Feature | Description | Reference |

|---|---|---|

| Molecular Ion (M+) | Weak or absent, intensity decreases with branching and chain length. | ic.ac.ukjove.com |

| Primary Fragmentation | Preferential cleavage at branching points. | ic.ac.ukjove.com |

| Resulting Ions | Formation of stable secondary and tertiary carbocations. | ic.ac.ukjove.com |

| Ion Series | Clusters of peaks corresponding to CₙH₂ₙ₊₁ fragments. | ic.ac.ukjove.com |

| Base Peak | Often corresponds to the most stable carbocation formed. | jove.com |

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers that may produce similar initial fragmentation patterns in a single-stage MS experiment. researchgate.netnih.gov In an MS/MS experiment, a specific fragment ion (a precursor ion) from the first stage of mass analysis is selected and subjected to further fragmentation through collision-induced dissociation (CID). acs.org The resulting product ion spectrum provides more detailed structural information. acs.org

This approach is particularly useful for complex mixtures of isomeric alkanes where chromatographic separation is incomplete. researchgate.net By selecting a common precursor ion and comparing the resulting product ion spectra, it is possible to differentiate between isomers based on differences in their fragmentation pathways. researchgate.netnih.gov While tandem MS has limited capability for distinguishing isomers that fragment very similarly, methods involving energy-resolved mass spectra and ion-molecule interaction kinetics have been developed to enhance isomer discrimination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural and stereochemical elucidation of organic molecules. uobasrah.edu.iq While GC and MS can identify the carbon skeleton and branching points of 5,9-dimethylpentadecane, NMR is often required to definitively determine the relative and absolute stereochemistry of its chiral centers (C5 and C9).

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. uobasrah.edu.iq In synthetic studies, NMR data is used to confirm the successful synthesis of the target compound. For a stereoisomeric mixture of 5,9-dimethylpentadecane, the ¹H-NMR spectrum typically shows a broad doublet around 0.84 ppm for the methyl protons at C5 and C9, and a triplet around 0.88 ppm for the terminal methyl groups at C1 and C15. tandfonline.com The complex multiplet signals between 1.02 and 1.41 ppm correspond to the numerous methylene (B1212753) (CH₂) and methine (CH) protons along the alkane chain. tandfonline.com

The ¹³C-NMR spectrum provides even clearer resolution of the different carbon environments. mdpi.comresearchgate.net Subtle differences in the chemical shifts (δ) of carbons near the chiral centers can be used to distinguish between diastereomers. For complex stereochemical assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed. wordpress.comnih.gov These experiments reveal through-bond and through-space correlations between nuclei, which can help to establish the relative configuration of the stereocenters in a rigid or semi-rigid conformation of the molecule. wordpress.com

Table 3: Reported ¹³C-NMR Chemical Shifts (δ, ppm) for a Stereoisomeric Mixture of 5,9-Dimethylhexadecane

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Terminal CH₃ | 14.14, 14.19 | mdpi.com |

| Branch CH₃ | 19.72, 19.78 | mdpi.com |

| CH₂ groups | 22.73, 23.08, 24.51, 27.13, 29.38, 29.44, 30.03, 31.98 | mdpi.com |

Note: Data is for the C18 analogue, 5,9-dimethylhexadecane, as detailed data for 5,9-dimethylpentadecane was not available in the cited sources. The pattern is expected to be very similar.

Natural Occurrence and Biological Context of 5,9 Dimethylpentadecane

Identification in Insect Chemical Ecology

Role as Sex Pheromone Components in Lepidopteran Moths

5,9-Dimethylpentadecane has been identified as a crucial component of the female-produced sex pheromones in several species of leaf miner moths belonging to the family Lyonetiidae. These chemical signals are essential for attracting males for mating.

Leucoptera coffeella and Perileucoptera coffeella (Coffee Leaf Miners): Research has established that 5,9-dimethylpentadecane is the major component of the sex pheromone of the coffee leaf miner, Leucoptera coffeella. researchgate.netnih.govscielo.br In the closely related species Perileucoptera coffeella, it also serves as the major pheromone component. researchgate.netnih.gov A minor component, 5,9-dimethylhexadecane (B1234090), has been identified in both species. researchgate.netnih.govnih.gov The coffee leaf miner is a significant pest of coffee trees, and understanding its chemical communication is vital for developing pest management strategies. scielo.br

Lyonetia prunifoliella and other Leucoptera species: While the primary pheromone component of Lyonetia prunifoliella is 10,14-dimethyl-1-octadecene, it also produces 5,9-dimethylheptadecane (B1145886) and 5,9-dimethyloctadecane as minor components. researchgate.net In another species, Leucoptera scitella (apple leaf miner moth), the major sex pheromone component is 5,9-dimethylheptadecane, with 5,9-dimethylhexadecane also present as a minor component. researchgate.net

Table 1: 5,9-Dimethylalkanes in Lepidopteran Sex Pheromones

| Species | Compound | Role |

| Leucoptera coffeella | 5,9-Dimethylpentadecane | Major Component researchgate.netnih.govscielo.br |

| 5,9-Dimethylhexadecane | Minor Component nih.gov | |

| Perileucoptera coffeella | 5,9-Dimethylpentadecane | Major Component researchgate.netnih.gov |

| 5,9-Dimethylhexadecane | Minor Component researchgate.netnih.gov | |

| Leucoptera scitella | 5,9-Dimethylheptadecane | Major Component researchgate.net |

| 5,9-Dimethylhexadecane | Minor Component researchgate.net | |

| Lyonetia prunifoliella | 5,9-Dimethylheptadecane | Minor Component researchgate.net |

| 5,9-Dimethyloctadecane | Minor Component researchgate.net |

Presence in Other Biological Systems

The occurrence of 5,9-dimethylpentadecane is not limited to insects. Recent studies have identified this compound in other organisms, suggesting broader ecological roles.

Fungi: The stinkhorn fungus Itajahya rosea has been found to produce (+)-(5S,9S)-5,9-dimethylpentadecane in its gleba (the spore-bearing mass). nih.govnih.govtandfonline.comtandfonline.comresearchgate.net This compound, along with others, plays a role in attracting Drosophila species, which then feed on the gleba and likely aid in spore dispersal. nih.govnih.govtandfonline.com The fungus produces a variety of volatile compounds, and the pheromone is believed to be involved in the breeding behavior of the visiting flies. nih.govtandfonline.com

Drosophila Attraction: The presence of (+)-(5S,9S)-5,9-dimethylpentadecane in Itajahya rosea is directly linked to the attraction of Drosophila flies. nih.govnih.govtandfonline.com Laboratory experiments have confirmed that the flies are significantly attracted to the gleba of the fungus, preferring it even over their typical food sources like bananas. nih.gov This interaction highlights an intriguing example of chemical ecology spanning different kingdoms.

Biosynthetic Pathways of Branched Alkanes in Organisms

Branched alkanes, like 5,9-dimethylpentadecane, are a class of cuticular hydrocarbons (CHCs) found on the surface of nearly all insects. annualreviews.orgmyrmecologicalnews.org These compounds are primarily known for preventing water loss but have also evolved to function as chemical signals. annualreviews.orgmyrmecologicalnews.org The biosynthesis of these complex molecules follows a series of enzymatic steps.

The general pathway for hydrocarbon biosynthesis in insects involves several key stages:

Fatty Acid Synthesis: The process begins with the formation of fatty acid precursors. For methyl-branched alkanes, this involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA during the fatty acid chain elongation. u-tokyo.ac.jp

Elongation: The initial fatty acid chains are elongated to form very long chain fatty acyl-CoAs. annualreviews.org

Reduction and Decarbonylation: The fatty acyl-CoAs are then converted to hydrocarbons. In many organisms, including cyanobacteria, this involves a two-step process where an acyl-acyl carrier protein (ACP) reductase converts the fatty acyl-ACP to an aldehyde, which is then converted to an alkane by an aldehyde-deformylating oxygenase. researchgate.net In insects, a similar process is thought to occur, ultimately catalyzed by a cytochrome P450 enzyme (CYP4G). annualreviews.org

The precursors for the methyl branches can vary between insect species. For instance, in some insects, the methylmalonyl-CoA is derived from branched-chain amino acids like valine and isoleucine. u-tokyo.ac.jp In others, such as certain termites, it can be synthesized from succinate, a process that requires vitamin B12. u-tokyo.ac.jp

The entire process of hydrocarbon biosynthesis primarily occurs in specialized cells called oenocytes and the resulting hydrocarbons are then transported to the insect's cuticle. annualreviews.org

Enantiomeric Composition and Biological Activity of 5,9-Dimethylpentadecane Stereoisomers

5,9-Dimethylpentadecane possesses two chiral centers at positions 5 and 9, meaning it can exist as four different stereoisomers: (5R,9R), (5S,9S), (5R,9S), and (5S,9R). The specific three-dimensional arrangement of the atoms (stereochemistry) is critical for its biological activity as a pheromone.

Field studies have demonstrated that different stereoisomers elicit varying levels of attraction in male moths. For the coffee leaf miner, Leucoptera coffeella, research has shown that traps baited with certain stereoisomers are significantly more effective at capturing males.

In field tests conducted in Mexico, traps baited with (5S,9R)-dimethylpentadecane and (5S,9S)-dimethylpentadecane captured significantly more coffee leafminer males than traps baited with the other isomers or a control. bioone.org

Another study reported that the (5S,9S) isomer elicited the highest antennal responses in electroantennography (EAG) studies, a technique used to measure the olfactory response of insect antennae to chemical compounds. bioone.org

Interestingly, some research has suggested that a racemic mixture (a mixture containing all stereoisomers) can be more attractive than any single pure stereoisomer, while other findings indicate that certain isomers might even inhibit the attraction to the most active ones. bioone.org

The precise stereochemistry of the naturally produced pheromone in Leucoptera coffeella has not been definitively determined. nih.govscielo.br However, the differential activity of the synthetic stereoisomers underscores the high degree of specificity in the chemoreception systems of these insects.

Table 2: Biological Activity of 5,9-Dimethylpentadecane Stereoisomers on Leucoptera coffeella

| Stereoisomer | Biological Activity |

| (5S,9R) | Significant male attraction in field tests. bioone.org |

| (5S,9S) | Significant male attraction in field tests; highest antennal response in EAG studies. bioone.org |

| (5R,9R) | Lower male attraction compared to (5S,9R) and (5S,9S). bioone.org |

| (5R,9S) | Suggested to have an inhibitory effect on male attraction in some studies. bioone.org |

Applications and Industrial Research Perspectives of 5,9 Dimethylpentadecane

Utilization as Chemical Standards and Reference Materials

In chemical analysis and research, the availability of pure, well-characterized compounds is crucial for the validation of analytical methods and the accurate identification and quantification of substances in complex mixtures. 5,9-Dimethylpentadecane, particularly its synthesized stereoisomers, serves as a vital chemical standard and reference material in the field of chemical ecology and pest management. scielo.brscielo.br

The synthesis of racemic and stereoisomerically pure forms of 5,9-dimethylpentadecane allows researchers to have a reliable benchmark for a variety of analytical techniques. mdpi.comresearchgate.netresearchgate.net For instance, in gas chromatography (GC) and mass spectrometry (MS) analyses of insect pheromone gland extracts, synthetic 5,9-dimethylpentadecane is used as an external or internal standard to confirm the presence and determine the quantity of the natural pheromone. scielo.br Having access to the different stereoisomers—(5R,9R), (5S,9S), (5R,9S), and (5S,9R)—is particularly important, as the biological activity of pheromones is often highly dependent on their stereochemistry.

The use of 5,9-dimethylpentadecane as a standard is not limited to qualitative identification. In studies investigating the release rates of pheromones from various dispenser materials for pest control applications, known quantities of synthetic 5,9-dimethylpentadecane are loaded onto the dispensers. scielo.br The subsequent analysis of the released volatiles over time, calibrated against the synthetic standard, provides crucial data on the efficacy and longevity of the controlled-release formulations. This ensures that data from different studies and dispenser types are comparable and reproducible.

Research in Fuel and Lubricant Science

The properties of hydrocarbons are of central interest in the development of fuels and lubricants. While direct and extensive research on 5,9-dimethylpentadecane in these areas is not widely published, its structural characteristics as a branched-chain alkane allow for informed perspectives on its potential behavior and application.

The ignition quality of a diesel fuel is a critical parameter, quantified by its cetane number (CN). wikipedia.orgwikipedia.org The cetane number is a measure of the fuel's ignition delay—the time between injection into the combustion chamber and the start of combustion. nrel.govnwfuel.ca Fuels with higher cetane numbers have shorter ignition delays and generally lead to smoother engine operation. wikipedia.org

Polyalphaolefins (PAOs) are synthetic hydrocarbons that are widely used as high-performance lubricant base oils in automotive and industrial applications. machinerylubrication.comdymresources.com They are produced by the oligomerization of linear alpha-olefins and consist of a mixture of branched alkanes. dymresources.com Their desirable properties include a high viscosity index, good thermal and oxidative stability, and excellent low-temperature fluidity. machinerylubrication.com

The structure of the constituent branched alkanes in a PAO mixture dictates its bulk properties. While specific formulations are proprietary, research into the composition of PAOs has identified various isomers of branched alkanes. For instance, a US patent mentions 2,8-, 2,9-, 2,10-, and 2,11-dimethylpentadecane as potential components in lubricant stock and polyalphaolefins, indicating that dimethyl-substituted pentadecanes are relevant to this field. googleapis.com The main component of PAO-2, a low-viscosity PAO, is identified as 9,10-dimethyloctadecane. researchgate.net Given that 5,9-dimethylpentadecane is a C17 branched alkane, it falls within the typical molecular range of components found in low-viscosity PAOs. The presence and position of the methyl branches in 5,9-dimethylpentadecane would influence properties such as viscosity, pour point, and thermal stability, making it a relevant, albeit not commonly cited, model compound for understanding structure-property relationships in synthetic lubricants.

Role in Agrochemical Research (e.g., Pest Management Strategies)

The most significant and well-documented application of 5,9-dimethylpentadecane is in agrochemical research, specifically as a key component of the sex pheromone of the coffee leafminer moth, Leucoptera coffeella. mdpi.comscielo.br This insect is a major pest of coffee plantations in several regions, and the use of its pheromone is a cornerstone of integrated pest management (IPM) strategies. vulcanchem.com

Research has confirmed that female L. coffeella moths emit a blend of volatile compounds to attract males for mating, with 5,9-dimethylpentadecane being the major component and 5,9-dimethylhexadecane (B1234090) as a minor component. mdpi.com This discovery has spurred extensive research into the synthesis of 5,9-dimethylpentadecane and its stereoisomers to develop tools for monitoring and controlling this pest.

The biological activity of the pheromone is highly dependent on its stereochemistry. 5,9-Dimethylpentadecane has two chiral centers at positions 5 and 9, leading to four possible stereoisomers: (5R,9R), (5S,9S), (5R,9S), and (5S,9R). Field trials have been conducted to determine which of these isomers are most attractive to male moths. In studies conducted in Mexico, delta traps baited with the (5S,9R)-dimethylpentadecane isomer captured a significantly higher number of coffee leafminer males compared to traps with other isomers or a control. vulcanchem.com This highlights the importance of stereoselective synthesis to produce the most effective attractant for use in pheromone traps.

The practical applications in pest management based on this research include:

Population Monitoring: Pheromone-baited traps are used to monitor the population density of L. coffeella, allowing farmers to make informed decisions about the timing of control measures.

Mating Disruption: Dispersing a high concentration of the synthetic pheromone in a coffee plantation can confuse male moths and disrupt their ability to locate females, thereby reducing mating and subsequent larval infestation.

Mass Trapping: Deploying a large number of pheromone traps can be used to capture a significant portion of the male population, directly reducing the number of successful matings.

The development of effective and long-lasting dispensers for the controlled release of 5,9-dimethylpentadecane is also an active area of research. Studies have evaluated different materials, such as porous glass and rubber septa, to optimize the release rate and field longevity of the pheromone lures. scielo.br

Table 1: Field Trial Results of Different 5,9-Dimethylpentadecane Stereoisomers for Capturing Leucoptera coffeella Males Data based on research conducted in the Soconusco region of Chiapas, Mexico. vulcanchem.com

| Stereoisomer | Relative Male Capture Rate |

| (5S,9R)-dimethylpentadecane | High |

| (5S,9S)-dimethylpentadecane | Moderate |

| (5R,9R)-dimethylpentadecane | Low |

| (5R,9S)-dimethylpentadecane | Low |

| Control (no pheromone) | Very Low |

Environmental and Bioremediation Studies (e.g., as a Model Compound for Hydrocarbon Degradation)

The environmental fate of hydrocarbons, including their biodegradation, is a critical area of study, particularly in the context of oil spills and industrial contamination. While specific studies focusing on the bioremediation of 5,9-dimethylpentadecane are not prominent in the literature, the general principles of alkane degradation by microorganisms can be applied to understand its likely environmental behavior.

Alkanes are a major fraction of crude oil and are known to be degraded by a wide range of bacteria, yeasts, and fungi. frontiersin.orgresearchgate.net The degradation process is typically initiated by an oxidation step, often involving enzymes like alkane hydroxylases or cytochrome P450 monooxygenases, which introduce an oxygen atom into the hydrocarbon chain. frontiersin.orgresearchgate.net

The structure of an alkane influences its susceptibility to microbial degradation. Generally, branched-chain alkanes are considered more resistant to degradation than their linear counterparts due to steric hindrance. frontiersin.org However, many microorganisms, such as those from the genus Alcanivorax, are known to efficiently degrade branched alkanes. frontiersin.org These bacteria play a significant role in the natural bioremediation of oil-polluted marine environments. frontiersin.org

Given its structure as a di-substituted branched alkane, 5,9-dimethylpentadecane would likely be degraded more slowly than n-pentadecane. It could serve as a useful, though not commonly documented, model compound in laboratory studies to investigate the specific enzymatic pathways and microbial consortia capable of breaking down complex branched hydrocarbons. Such research is essential for developing more effective bioremediation strategies for sites contaminated with complex hydrocarbon mixtures, such as crude oil or refined petroleum products. The low water solubility of such long-chain alkanes is a key factor affecting their bioavailability to microorganisms, and the study of compounds like 5,9-dimethylpentadecane could also provide insights into the role of biosurfactants in enhancing the degradation of hydrophobic pollutants. researchgate.net

Theoretical and Computational Studies on 5,9 Dimethylpentadecane

Molecular Modeling and Conformational Analysis of Branched Alkanes

Molecular modeling serves as a powerful tool to investigate the three-dimensional structures and behaviors of molecules. For branched alkanes like 5,9-dimethylpentadecane, understanding their conformational landscape is crucial as it dictates their physical and chemical properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and the energy barriers between them. upc.edubigchem.eu

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic structure and reactivity of molecules from first principles. upc.edursc.org Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecule, providing insights into its electronic properties. upc.eduwikipedia.orgscispace.com

DFT is a computational method that investigates the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in physics and chemistry for such investigations. wikipedia.org The theory is based on the Hohenberg-Kohn theorems, which state that the external potential and, therefore, the total energy of a system is a unique functional of the electron density. wikipedia.org DFT is used to study the ground state electronic structure of atoms, molecules, and solids. scispace.com While DFT is, in principle, exact, approximations are necessary in practice. scispace.com Despite some limitations in describing certain interactions, its computational efficiency makes it a widely used method. wikipedia.org

Ab initio methods, on the other hand, are based purely on theoretical principles without the inclusion of experimental data. These calculations, while often more computationally expensive than DFT, can provide very accurate results. smu.edu For a molecule like 5,9-dimethylpentadecane, these calculations can elucidate properties such as charge distribution, orbital energies, and the nature of chemical bonds, which are fundamental to understanding its reactivity. researchgate.netpku.edu.cn For instance, the study of bridged carbanions has shown the theoretical possibility of symmetric C···H···C hydrogen bonds, a concept explored through quantum chemical calculations. pku.edu.cn Combining quantum chemical calculations with machine learning has also proven effective in high-throughput virtual screening of molecular materials. nih.gov

The application of these methods to periodic systems, like crystals, is facilitated by Bloch's theorem, which simplifies calculations by considering the repeating unit cell structure. frontiersin.org

Molecular Dynamics Simulations for Thermophysical Properties (e.g., Viscosity) of Alkane Systems

Molecular dynamics (MD) simulations are a powerful technique for predicting the thermophysical properties of materials, including those of alkane systems. By simulating the movement of atoms and molecules over time, MD can provide insights into macroscopic properties like viscosity. researchgate.net The accuracy of these simulations is highly dependent on the force field used, which defines the potential energy of the system as a function of its atomic coordinates. researchgate.netnih.gov

Several studies have focused on using MD simulations to calculate the viscosity of alkanes, which are common components of lubricants. nih.govtandfonline.comsoton.ac.uk For example, simulations of 9,10-dimethyloctadecane, a molecule structurally related to 5,9-dimethylpentadecane, have been performed to evaluate different methods for viscosity calculation. tandfonline.comresearchgate.net These studies often compare results from Equilibrium Molecular Dynamics (EMD) using the Green-Kubo formalism and Non-Equilibrium Molecular Dynamics (NEMD). tandfonline.comsoton.ac.uk

The choice of force field, such as L-OPLS-AA or ReaxFF, can significantly impact the simulation results. nih.gov NEMD simulations have been shown to be effective in capturing zero shear viscosity at high pressures, while EMD is more suitable for lower pressures and viscosities. tandfonline.comsoton.ac.uk The computational cost of these simulations is a significant factor, influenced by the complexity of the force field and the size of the system being modeled. researchgate.net

Below is a table summarizing viscosity simulation results for a related branched alkane, 9,10-dimethyloctadecane, at 100 °C using different force fields and pressures.

| Force Field | Pressure (GPa) | Viscosity (mPa·s) |

|---|---|---|

| L-OPLS-AA | 0.1 | - |

| L-OPLS-AA | 0.5 | - |

| L-OPLS-AA | 1.0 | - |

| ReaxFF | 0.1 | - |

| ReaxFF | 0.5 | - |

| ReaxFF | 1.0 | - |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. gardp.orgashp.org The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. collaborativedrug.comlabinsights.nl By systematically modifying the structure of a compound and observing the resulting changes in its biological activity, researchers can identify the key structural features responsible for its function. gardp.org This knowledge allows for the rational design of new molecules with enhanced potency, selectivity, or improved metabolic stability. gardp.orgnih.gov

For a molecule like 5,9-dimethylpentadecane, which is a component of some insect pheromones, SAR studies would involve synthesizing and testing various analogs. These analogs could have alterations in the length of the carbon chain, the position of the methyl branches, or the introduction of other functional groups. The biological activity of these analogs would then be evaluated, for example, by measuring their effectiveness in eliciting a behavioral response in the target insect species.

The process of SAR helps in understanding which parts of the molecule are crucial for its interaction with a biological target, such as a receptor or an enzyme. ashp.org For instance, studies on melanocortin peptides have utilized backbone cyclization and N-methylation to explore the SAR and improve metabolic stability. nih.gov While specific SAR studies on 5,9-dimethylpentadecane were not detailed in the provided search results, the principles of SAR are broadly applicable to understanding its biological role.

The following table outlines the general approach of a hypothetical SAR study on 5,9-dimethylpentadecane.

| Structural Modification | Rationale | Expected Outcome on Biological Activity |

|---|---|---|

| Varying chain length | To determine the optimal length for receptor binding. | Increase or decrease in activity. |

| Altering methyl group positions | To probe the importance of specific steric interactions. | Changes in binding affinity and selectivity. |

| Introducing unsaturation (double/triple bonds) | To alter the molecule's rigidity and electronic properties. | Potential for enhanced or altered activity. |

| Adding polar functional groups | To investigate the role of hydrogen bonding or dipole interactions. | Significant changes in solubility and biological activity. |

Environmental Fate and Ecological Impact Research of 5,9 Dimethylpentadecane

Biodegradation Pathways in Natural Environments

The breakdown of hydrocarbons in the environment is primarily a microbial process. While straight-chain alkanes are readily metabolized by a wide range of microorganisms, branched-chain alkanes such as 5,9-dimethylpentadecane are generally considered more resistant to degradation. frontiersin.org However, numerous microbial species have demonstrated the ability to utilize branched alkanes as a source of carbon and energy. uni-greifswald.de

The microbial degradation of alkanes is an aerobic process, initiated by enzymes that introduce oxygen into the hydrocarbon molecule. oup.com For branched-chain alkanes, the metabolic pathways are distinct from those for normal alkanes. Studies on similar branched structures, like pristane (B154290) (2,6,10,14-tetramethylpentadecane), have shown that bacteria such as Brevibacterium erythrogenes metabolize them through a dicarboxylic acid pathway. nih.gov This process involves oxidation at both ends of the molecule, followed by beta-oxidation. nih.gov This is in contrast to the terminal oxidation (at one end) and subsequent beta-oxidation seen with n-alkanes. nih.gov

Several genera of bacteria and fungi are known for their ability to degrade complex hydrocarbons. Genera such as Alcanivorax, Pseudomonas, Rhodococcus, and Mycobacterium are frequently isolated from hydrocarbon-contaminated environments and have been shown to possess the enzymatic machinery to break down branched alkanes. frontiersin.orgpjoes.comdiva-portal.org For example, Alcanivorax borkumensis is known to efficiently degrade branched alkanes by inducing specific enzymes like cytochrome P450 monooxygenases. frontiersin.org The presence of methyl branches, as in 5,9-dimethylpentadecane, can present a steric hindrance to the enzymes involved in beta-oxidation, often slowing the degradation process compared to linear alkanes.

Table 1: Microbial Genera Capable of Degrading Branched-Chain Alkanes and Associated Pathways

| Microbial Genus | Degradation Pathway Noted for Branched Alkanes | Key Enzymes Involved | Reference |

|---|---|---|---|

| Brevibacterium | Dicarboxylic acid pathway, β-oxidation | Monooxygenases | nih.gov |

| Alcanivorax | Terminal and sub-terminal oxidation | Cytochrome P450, AlkB alkane hydroxylases | frontiersin.org |

| Rhodococcus | Oxidation pathways | Monooxygenases | uni-greifswald.de |

| Pseudomonas | Oxidation pathways | Monooxygenases, Dioxygenases | pjoes.comdiva-portal.org |

Environmental Transport and Distribution Mechanisms

The movement and final destination of 5,9-dimethylpentadecane in the environment are governed by its physicochemical properties and the method of its release. As a component of insect pheromone lures used in integrated pest management, it is typically released into the atmosphere in small quantities from a dispenser. core.ac.uk

Once released, several transport mechanisms come into play:

Atmospheric Dispersion: As a semi-volatile compound, it will disperse in the air, with its concentration decreasing with distance from the source.

Adsorption: Due to its nonpolar nature and low water solubility, 5,9-dimethylpentadecane has a high affinity for organic matter. It is expected to adsorb to soil particles, plant surfaces, and suspended particulate matter in water bodies. unam.mx This adsorption reduces its bioavailability and mobility.

Volatility: Its volatility will influence its persistence in the air and on surfaces.

Deposition: The compound can be deposited onto soil and water surfaces through wet (rain) or dry deposition.

Water Transport: While its solubility in water is low, some dissolution can occur, allowing for transport in surface water or leaching into groundwater, although the latter is less likely due to strong soil adsorption. unam.mx

Table 2: Predicted Environmental Behavior of 5,9-Dimethylpentadecane

| Environmental Compartment | Primary Transport/Fate Process | Expected Behavior |

|---|---|---|

| Air | Volatilization, Dispersion | Disperses from the source; subject to photodegradation. |

| Soil | Adsorption, Biodegradation | Strongly adsorbs to organic matter, limiting mobility; undergoes microbial degradation. |

| Water | Adsorption to sediment, Dilution | Low solubility limits concentration in the water column; primarily partitions to sediment. unam.mx |

Ecotoxicological Studies on Non-Target Organisms (excluding mammalian toxicity)

5,9-Dimethylpentadecane is the primary sex pheromone component for the coffee leaf miner, Leucoptera coffeella, and is also a pheromone component for the apple leafminer, Lyonetia prunifoliella. scielo.brtandfonline.commdpi.com Pheromones are generally considered to be species-specific, meaning they are biologically active in the target pest but have little to no effect on other, non-target organisms. researchgate.net This high specificity is a cornerstone of their use as a reduced-risk pest control method. core.ac.uk

The risk assessment for pesticides, including semiochemicals, requires evaluation of their potential impact on a range of non-target organisms to ensure the protection of ecosystem structure and function. hse.gov.ukeuropa.eu This includes terrestrial and aquatic invertebrates, plants, and microorganisms. eurofins.comnih.gov

Research on the isomers of related pheromones, such as 5,9-dimethylheptadecane (B1145886) for Leucoptera scitella, demonstrates this specificity. Field studies showed that only the (5S,9S) stereoisomer was attractive to males, while the other three stereoisomers elicited no response. researchgate.net This indicates a highly selective receptor system in the target insect, which is unlikely to be present in the same form in other species, thus minimizing the risk of behavioral disruption in non-target insects.

While specific ecotoxicological data for 5,9-dimethylpentadecane on standard test organisms (e.g., Daphnia magna (water flea), Oncorhynchus mykiss (rainbow trout), or Eisenia fetida (earthworm)) is not widely published, the general toxicological profile of long-chain alkanes suggests low acute toxicity. Their primary mode of action in cases of high exposure would likely be physical (e.g., narcosis) rather than a specific biochemical interaction. Given the very low concentrations at which pheromones are applied in the field, significant acute toxic effects on non-target populations are considered unlikely. hse.gov.uk The regulatory approval process for such semiochemicals necessitates a risk assessment that considers potential effects on beneficial insects, soil microorganisms, and aquatic life. bioprotectionportal.comhse.gov.uk

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Type |

|---|---|---|

| 5,9-Dimethylpentadecane | C₁₇H₃₆ | Branched-chain alkane, Semiochemical |

| 5,9-Dimethylheptadecane | C₁₉H₄₀ | Branched-chain alkane, Semiochemical |

| n-Pentadecane | C₁₅H₃₂ | Normal alkane |

| n-Hexadecane | C₁₆H₃₄ | Normal alkane |

| Pristane (2,6,10,14-Tetramethylpentadecane) | C₁₉H₄₀ | Isoprenoid alkane |

Future Research Directions and Emerging Trends for 5,9 Dimethylpentadecane

Development of Advanced Sustainable Synthesis Routes

Furthermore, biocatalysis presents a sustainable alternative. The use of enzymes, such as those from baker's yeast, has been explored for enantiomer-selective reductions, offering a pathway to specific stereoisomers. vulcanchem.com Research into novel catalytic systems, including the hydroisomerization of long-chain alkanes over bifunctional catalysts, could also pave the way for more selective and efficient production of branched alkanes like 5,9-Dimethylpentadecane. mdpi.comacs.org

High-Throughput Screening for Biological Activity and Applications

While 5,9-Dimethylpentadecane is primarily known as an insect sex pheromone, its full range of biological activities remains largely unexplored. nih.govvulcanchem.com High-throughput screening (HTS) offers a powerful tool to rapidly assess the effects of this compound and its various stereoisomers across a wide array of biological targets. nih.gov This technology can efficiently screen large chemical libraries to identify novel biological activities, moving beyond the traditional focus on pheromonal effects. nih.govnih.gov

Future HTS campaigns could investigate the potential of 5,9-Dimethylpentadecane in areas such as antimicrobial activity, cytotoxicity, or as a modulator of enzymatic pathways. nih.gov Given that branched alkanes are produced by various organisms, including bacteria and plants, exploring their broader ecological roles and potential applications in fields like bioremediation is a promising avenue. nih.gov The development of quantitative HTS (qHTS) allows for the generation of concentration-response curves for thousands of compounds at once, providing a more detailed and accurate profile of their biological activities and helping to identify potential leads for various applications. nih.gov

Integration of Omics Technologies in Biosynthesis Elucidation

Understanding the natural biosynthesis of 5,9-Dimethylpentadecane is crucial for developing bio-based production methods. The integration of "omics" technologies—genomics, transcriptomics, and proteomics—is set to revolutionize the elucidation of pheromone biosynthetic pathways in insects. nih.gov These technologies allow for a comprehensive analysis of the genes, transcripts, and proteins involved in the production of complex molecules. nih.govfrontiersin.org

For many insect pheromones, biosynthesis begins with fatty acid synthesis, followed by a series of desaturation, chain-shortening, and modification steps. frontiersin.orgresearchgate.netentomology2.or.kr By applying omics approaches, researchers can identify the specific enzymes, such as desaturases and reductases, responsible for creating the unique branched structure of 5,9-Dimethylpentadecane. frontiersin.orgfrontiersin.org This knowledge is fundamental for engineering microbial systems, like yeast (Saccharomyces cerevisiae), to produce these pheromones sustainably and cost-effectively. frontiersin.orgresearchgate.netresearchgate.net Recent studies have already demonstrated the potential of engineered yeast to produce various fatty acid-derived pheromones. frontiersin.orgresearchgate.net

Interdisciplinary Research with Materials Science and Biotechnology

The application of 5,9-Dimethylpentadecane, particularly in pest management, can be significantly enhanced through interdisciplinary collaboration with materials science and biotechnology. slu.senih.gov A key challenge in using pheromones for pest control is the development of effective and controlled-release dispenser technologies. scielo.br

Materials scientists can contribute by designing novel materials, such as porous silica (B1680970) glasses, that allow for the steady and prolonged release of pheromones in the field. scielo.br This is crucial for applications like mating disruption, where a consistent atmospheric concentration of the pheromone is required. researchgate.net

Biotechnology offers pathways for the sustainable production of 5,9-Dimethylpentadecane. As mentioned, engineering microorganisms to produce this compound is a major goal. frontiersin.orgresearchgate.net This involves identifying the biosynthetic genes and expressing them in a suitable host organism. frontiersin.org The synergy between understanding the material properties for delivery and biotechnological methods for production will be essential for the widespread and effective use of 5,9-Dimethylpentadecane.

Addressing Stereochemical Challenges in Analysis and Synthesis

5,9-Dimethylpentadecane possesses two stereocenters, leading to four possible stereoisomers: (5R,9R), (5S,9S), (5R,9S), and (5S,9R). vulcanchem.com The biological activity of these stereoisomers can vary significantly. vulcanchem.com For example, in the coffee leafminer moth, Leucoptera coffeella, field studies have shown that males respond differently to different stereoisomers. bioone.orgbioone.org Specifically, traps baited with (5S,9R)-dimethylpentadecane captured a significantly higher number of males compared to other isomers. bioone.orgbioone.org

A major challenge for future research is the development of analytical techniques to determine the absolute configuration of the naturally produced pheromone. bioone.org This often requires sophisticated methods like enantioselective gas chromatography. bioone.org

Q & A

Synthesis and Stereochemical Challenges

Basic Q1: What are the common synthetic routes for 5,9-dimethylpentadecane, and how do yields compare across methodologies? Methodological Answer: The compound is synthesized via multi-step organic reactions, often starting from chiral precursors like citronellol or (-)-isopulegol. Key steps include tosylation, Grignard coupling, and oxidation. Traditional routes (e.g., Wittig olefination) yield ~22–54% , while ultrasound-assisted synthesis improves efficiency by accelerating tosylation and cross-coupling reactions, achieving comparable yields in fewer steps .

Advanced Q1: How does ultrasound irradiation enhance stereochemical control during synthesis, and what limitations persist in isolating specific isomers? Methodological Answer: Ultrasound promotes homogeneous mixing and reduces reaction times, particularly in tosylation (pyridine/CHCl₃) and Grignard coupling (Li₂CuCl₄/THF at -78°C) steps, minimizing side reactions . However, stereoisomer separation remains challenging due to similar physical properties. Chiral GC columns (e.g., Cyclosil-B) are required to resolve (5S,9R)- and (5S,9S)-isomers, with biological assays showing (5S,9R) as the most active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.